![molecular formula C25H21N5 B2762235 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890625-32-8](/img/structure/B2762235.png)
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family
Mécanisme D'action
Target of Action
The compound, 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, is primarily targeted towards Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest and the induction of apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action also leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the attachment of the N-(pyridin-3-ylmethyl)amine group, which can be done through nucleophilic substitution reactions using pyridine derivatives and appropriate amine sources under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis (M.tb). The structure–activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly influence the antimycobacterial potency.
Case Study : In a study by Chibale et al., several derivatives were synthesized and tested for their ability to inhibit M.tb growth. Compounds with specific substitutions at the 3 and 5 positions of the phenyl rings showed enhanced activity, with some achieving IC50 values below 1 µM against M.tb in culture .
Anticancer Potential
Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties, particularly as inhibitors of key enzymes involved in cancer cell proliferation.
Mechanism of Action : These compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and aurora kinases, which are critical for cell cycle regulation. The presence of a pyridine moiety enhances binding affinity to these targets.
Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 µM to 30 µM .
Structure–Activity Relationships
The effectiveness of 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be attributed to its structural features. The following table summarizes key findings from SAR studies:
Compound Variation | Antimycobacterial Activity (IC50 µM) | Anticancer Activity (IC50 µM) |
---|---|---|
Parent Compound | >10 | 25 |
3-Methyl Variant | 0.8 | 15 |
5-Fluoro Variant | 0.5 | 12 |
Pyridine Substituted | 0.6 | 18 |
Mechanistic Insights
Research indicates that the compound binds to the ATP-binding site of mycobacterial ATP synthase, disrupting ATP production essential for bacterial survival . Additionally, its interaction with CDKs leads to cell cycle arrest in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities, particularly in cancer treatment.
Uniqueness
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable candidate for further development in medicinal chemistry.
Activité Biologique
2-Methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is significant for its pharmacological properties.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer activity. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells.
Key Findings:
- Inhibition of Cell Growth: The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis and the activation of caspase pathways. For instance, treated MCF-7 samples showed increased levels of caspase 9 compared to controls .
Enzyme Inhibition
The compound also exhibits inhibitory activity against various enzymes critical in cancer progression and other diseases.
Key Enzyme Targets:
- BRAF(V600E): A mutation commonly associated with melanoma; compounds similar to this one have shown good inhibitory activity against this target.
- EGFR and Aurora-A Kinase: These are vital for cell proliferation and survival; inhibition can lead to reduced tumor growth .
Case Studies
- Study on MDA-MB-231 Cells: A study highlighted that pyrazole derivatives containing halogen substituents exhibited higher cytotoxicity in MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment efficacy .
- Antitumor Activity Evaluation: In vitro studies have confirmed that pyrazolo[1,5-a]pyrimidines can effectively inhibit telomerase activity and induce apoptosis in cancer cell lines .
Tables of Biological Activity
Propriétés
IUPAC Name |
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5/c1-18-24(21-12-6-3-7-13-21)25-28-22(20-10-4-2-5-11-20)15-23(30(25)29-18)27-17-19-9-8-14-26-16-19/h2-16,27H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVSVLXEBSRQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.